

# ST-193: A Potent Arenavirus Inhibitor with a Narrow Antiviral Spectrum

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ST-193

Cat. No.: B1663846

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the specificity of antiviral compounds is paramount. This guide provides a comparative analysis of **ST-193**, a potent small-molecule inhibitor of arenavirus entry, and examines its activity against other enveloped RNA viruses. Drawing upon available experimental data, this document clarifies the compound's spectrum of activity and compares it with alternative inhibitors.

**ST-193** has emerged as a significant research compound due to its potent, nanomolar-level inhibition of several pathogenic arenaviruses. However, extensive investigation reveals that its antiviral activity is highly specific to the Arenaviridae family, with no significant evidence of inhibition against other families of enveloped RNA viruses.

## Comparative Antiviral Activity of ST-193

Experimental data consistently demonstrates that **ST-193** is a highly effective inhibitor of New World arenaviruses, including the highly pathogenic Junín (JUNV), Machupo (MACV), Guanarito (GTOV), and Sabiá (SABV) viruses, as well as the Old World Lassa virus (LASV).<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> Its mechanism of action is targeted at the viral entry stage, specifically by inhibiting the pH-dependent membrane fusion mediated by the viral glycoprotein complex (GPC).<sup>[4]</sup><sup>[5]</sup>

Crucially, studies utilizing lentiviral pseudotypes have shown that **ST-193** does not inhibit viruses with different envelope glycoproteins, such as vesicular stomatitis virus (VSV), an enveloped RNA virus from the Rhabdoviridae family.<sup>[3]</sup><sup>[6]</sup> Furthermore, it shows significantly reduced activity against the closely related Old World arenavirus, lymphocytic choriomeningitis virus (LCMV).<sup>[6]</sup> This high degree of specificity suggests that **ST-193**'s interaction is with a

unique structural feature of the arenavirus glycoprotein, which is not conserved across other viral families.

At present, there is a lack of published data demonstrating any significant inhibitory activity of **ST-193** against other major families of enveloped RNA viruses, such as Flaviviridae (e.g., Dengue, Zika, West Nile virus), Coronaviridae (e.g., SARS-CoV-2), Paramyxoviridae (e.g., measles virus), or Filoviridae (e.g., Ebola virus).

## Comparison with Alternative Arenavirus Entry Inhibitors

Several other small molecules have been identified as inhibitors of arenavirus entry, providing a basis for comparison with **ST-193**.

Compound	Target Virus(es)	IC50 (nM)	Mechanism of Action	Reference(s)
ST-193	Lassa virus (LASV)	1.4 - 1.6	Arenavirus Glycoprotein (GP2)-mediated entry inhibitor	[2][6]
Junín virus (JUNV)	0.62	Arenavirus Glycoprotein (GP2)-mediated entry inhibitor	[2][3]	
Machupo virus (MACV)	3.1	Arenavirus Glycoprotein (GP2)-mediated entry inhibitor	[2][3]	
Guanarito virus (GTOV)	0.44	Arenavirus Glycoprotein (GP2)-mediated entry inhibitor	[2][3]	
Sabiá virus (SABV)	0.2 - 12	Arenavirus Glycoprotein (GP2)-mediated entry inhibitor	[1]	
LHF-535	Lassa virus (LASV)	0.1 - 0.3	Arenavirus Glycoprotein (GP2)-mediated entry inhibitor	[7][8]
Junín virus (JUNV)	~0.1	Arenavirus Glycoprotein (GP2)-mediated entry inhibitor	[9]	
Machupo virus (MACV)	~0.1	Arenavirus Glycoprotein	[9]	

		(GP2)-mediated entry inhibitor		
ST-294	Tacaribe virus (TCRV)	<55	Arenavirus Glycoprotein (GP2)-mediated entry inhibitor	<a href="#">[10]</a>
Junín virus (JUNV)	100 - 1000	Arenavirus Glycoprotein (GP2)-mediated entry inhibitor	<a href="#">[10]</a>	
Machupo virus (MACV)	100 - 1000	Arenavirus Glycoprotein (GP2)-mediated entry inhibitor	<a href="#">[10]</a>	
Guanarito virus (GTOV)	100 - 1000	Arenavirus Glycoprotein (GP2)-mediated entry inhibitor	<a href="#">[10]</a>	

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

LHF-535, an analog of **ST-193**, generally exhibits more potent activity against a broad range of arenaviruses.[\[7\]](#)[\[8\]](#) ST-294, while effective against New World arenaviruses, demonstrates a different spectrum of activity and potency compared to **ST-193**.[\[10\]](#)

## Experimental Methodologies

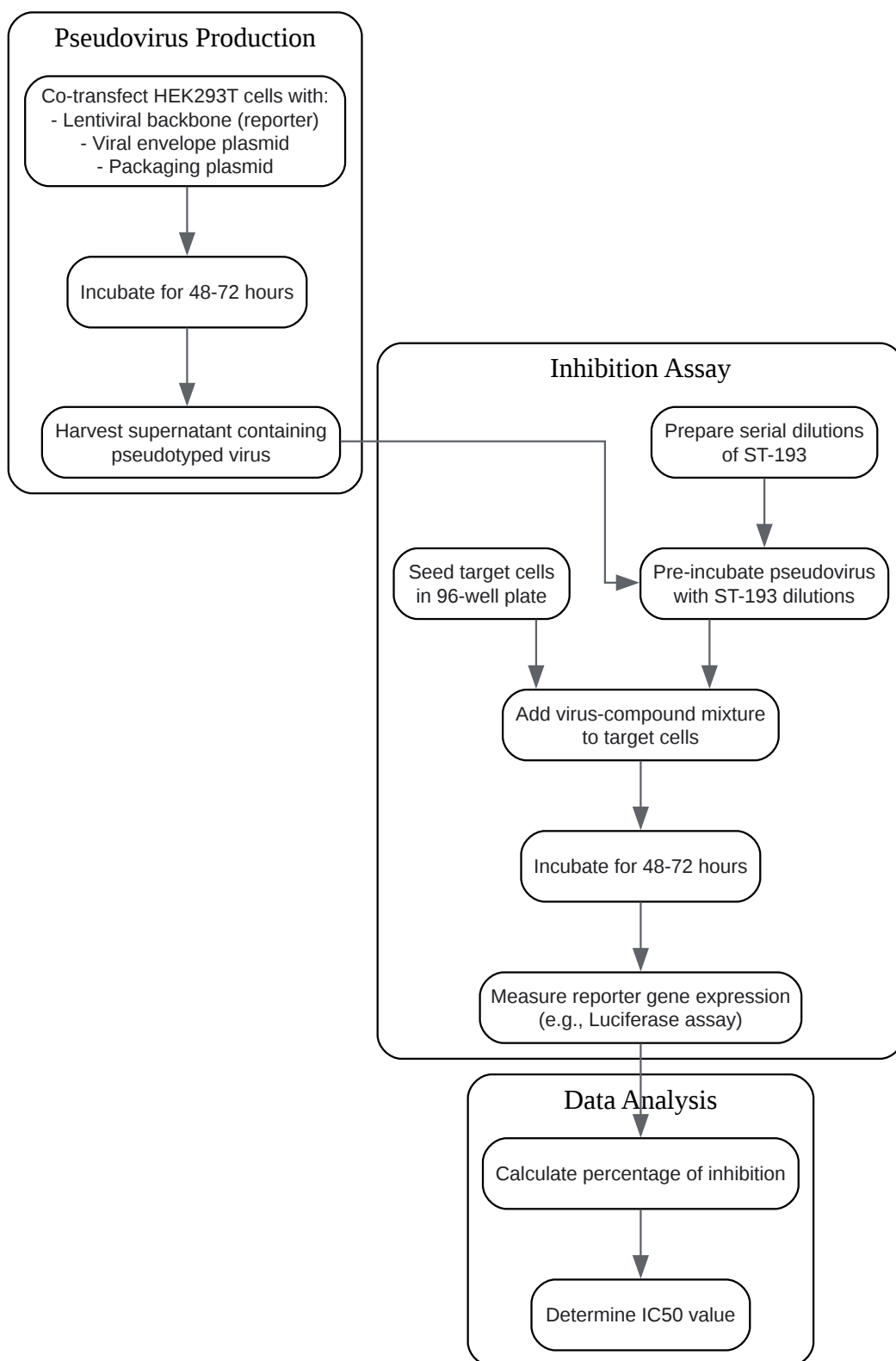
The antiviral activity of **ST-193** and related compounds is primarily assessed through two key in vitro assays:

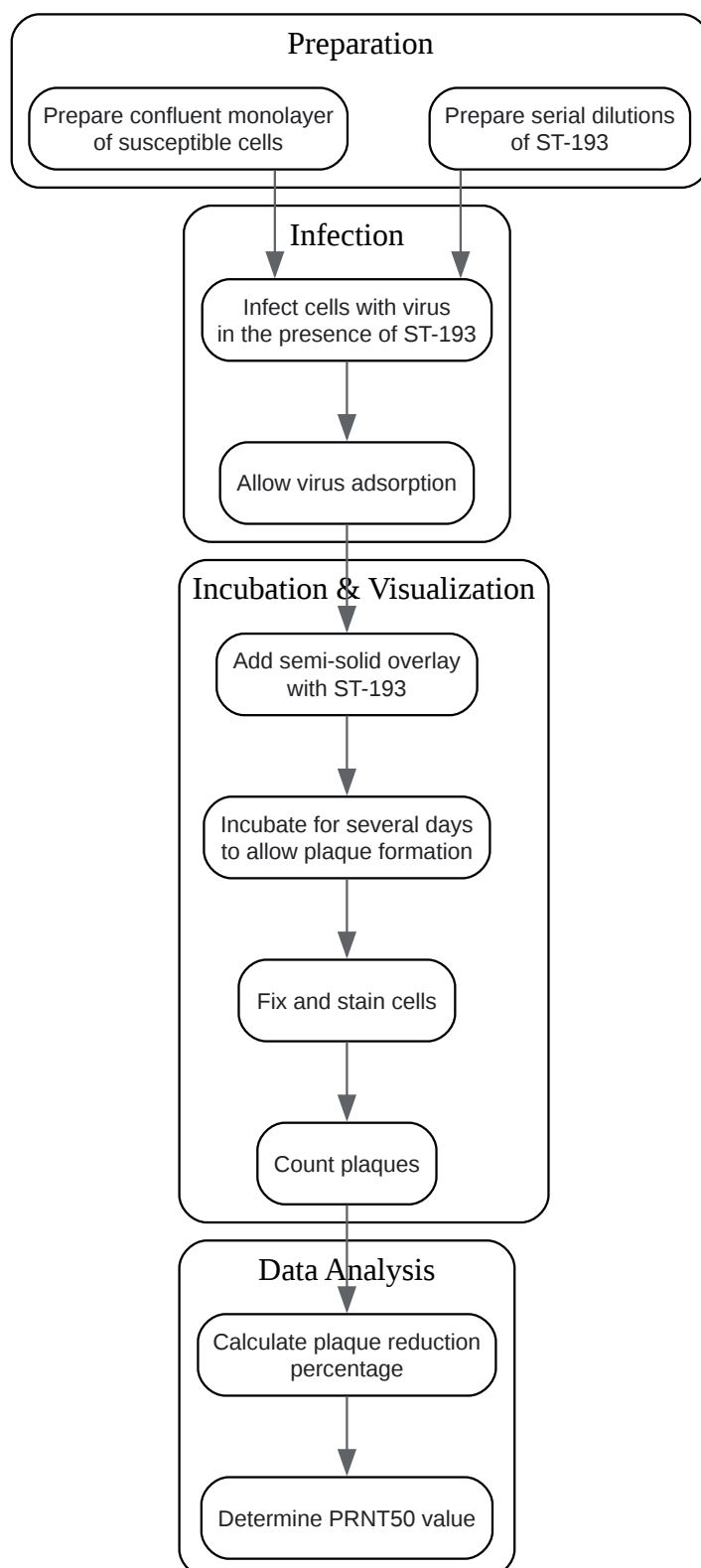
### Lentiviral Pseudotype Infectivity Assay

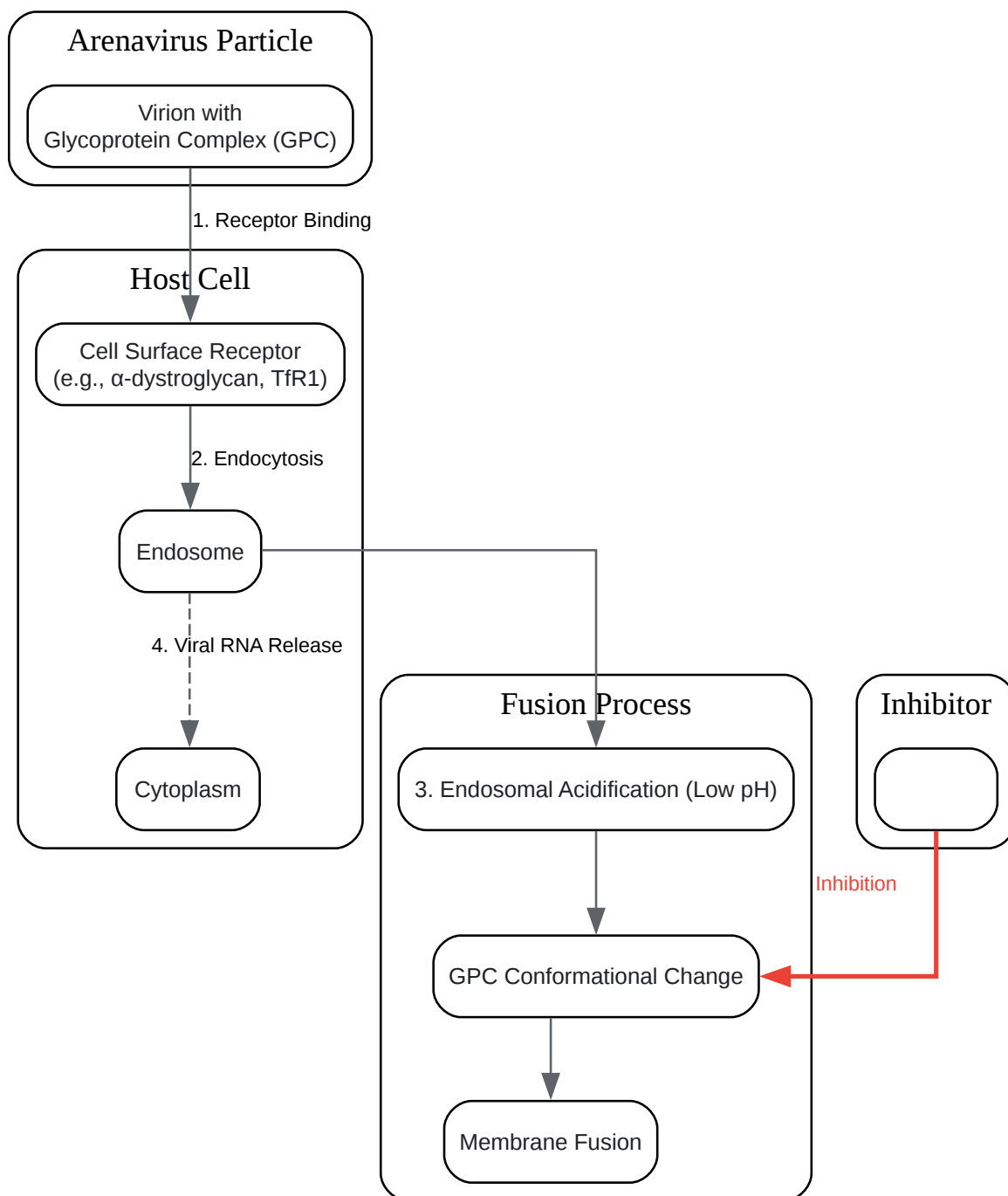
This assay is a safe and effective method for studying the entry of highly pathogenic viruses without the need for high-containment facilities.

#### Protocol:

- Production of Pseudotyped Virus: HEK293T cells are co-transfected with three plasmids:
  - A lentiviral backbone plasmid encoding a reporter gene (e.g., luciferase or GFP).
  - A plasmid expressing the viral envelope glycoprotein of interest (e.g., Lassa virus GPC).
  - A packaging plasmid providing the necessary lentiviral proteins for particle assembly.
- Harvesting and Titration: The supernatant containing the pseudotyped viral particles is harvested 48-72 hours post-transfection. The viral titer is determined by infecting target cells and measuring the reporter gene expression.
- Inhibition Assay:
  - Target cells (e.g., Vero) are seeded in 96-well plates.
  - Serial dilutions of the test compound (e.g., **ST-193**) are prepared.
  - A fixed amount of pseudotyped virus is pre-incubated with the compound dilutions before being added to the target cells.
  - Infectivity is measured 48-72 hours later by quantifying the reporter gene expression (e.g., luciferase activity).
- Data Analysis: The half-maximal inhibitory concentration (IC<sub>50</sub>) is calculated by plotting the percentage of inhibition against the compound concentration.







[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).



## References

- 1. Frontiers | Entry inhibitors as arenavirus antivirals [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Entry inhibitors as arenavirus antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of a Broad-Spectrum Arenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification and characterization of potent small molecule inhibitor of hemorrhagic fever New World arenaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ST-193: A Potent Arenavirus Inhibitor with a Narrow Antiviral Spectrum]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663846#does-st-193-inhibit-other-enveloped-rna-viruses]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)